N-[4-({(2E)-2-[(2E)-3,7-dimethylocta-2,6-dien-1-ylidene]hydrazinyl}carbonyl)phenyl]cyclopropanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-{[2-(3,7-dimethyl-2,6-octadien-1-ylidene)hydrazino]carbonyl}phenyl)cyclopropanecarboxamide is a complex organic compound with a unique structure that includes a cyclopropane ring, a hydrazone linkage, and a substituted phenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[2-(3,7-dimethyl-2,6-octadien-1-ylidene)hydrazino]carbonyl}phenyl)cyclopropanecarboxamide typically involves multiple steps:
Formation of the Hydrazone: The initial step involves the reaction of 3,7-dimethyl-2,6-octadien-1-one with hydrazine hydrate to form the corresponding hydrazone.
Coupling with Phenyl Isocyanate: The hydrazone is then reacted with 4-isocyanatophenyl cyclopropanecarboxylate under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-{[2-(3,7-dimethyl-2,6-octadien-1-ylidene)hydrazino]carbonyl}phenyl)cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the hydrazone linkage.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted hydrazones or amides.
Wissenschaftliche Forschungsanwendungen
N-(4-{[2-(3,7-dimethyl-2,6-octadien-1-ylidene)hydrazino]carbonyl}phenyl)cyclopropanecarboxamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of N-(4-{[2-(3,7-dimethyl-2,6-octadien-1-ylidene)hydrazino]carbonyl}phenyl)cyclopropanecarboxamide involves its interaction with specific molecular targets. The hydrazone linkage allows the compound to form stable complexes with metal ions, which can inhibit enzymatic activity or disrupt cellular processes. Additionally, the cyclopropane ring can interact with biological membranes, affecting their integrity and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Geraniol: A similar compound with a 3,7-dimethyl-2,6-octadien-1-ol structure.
Nerol: Another isomer of geraniol with similar properties.
Citral: A compound with a similar backbone but different functional groups.
Uniqueness
N-(4-{[2-(3,7-dimethyl-2,6-octadien-1-ylidene)hydrazino]carbonyl}phenyl)cyclopropanecarboxamide is unique due to its combination of a cyclopropane ring and a hydrazone linkage, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Eigenschaften
Molekularformel |
C21H27N3O2 |
---|---|
Molekulargewicht |
353.5 g/mol |
IUPAC-Name |
4-(cyclopropanecarbonylamino)-N-[(E)-[(2E)-3,7-dimethylocta-2,6-dienylidene]amino]benzamide |
InChI |
InChI=1S/C21H27N3O2/c1-15(2)5-4-6-16(3)13-14-22-24-21(26)18-9-11-19(12-10-18)23-20(25)17-7-8-17/h5,9-14,17H,4,6-8H2,1-3H3,(H,23,25)(H,24,26)/b16-13+,22-14+ |
InChI-Schlüssel |
DBOXQYLACZOWPO-JCIZPVLLSA-N |
Isomerische SMILES |
CC(=CCC/C(=C/C=N/NC(=O)C1=CC=C(C=C1)NC(=O)C2CC2)/C)C |
Kanonische SMILES |
CC(=CCCC(=CC=NNC(=O)C1=CC=C(C=C1)NC(=O)C2CC2)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.